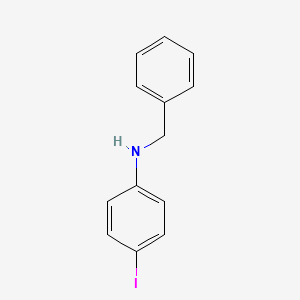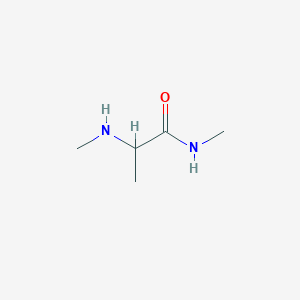
7-Fluorobenzofuran
概要
説明
7-Fluorobenzofuran is an organic compound composed of a benzene ring fused to a furan . It is used for research and development purposes .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring via proton quantum tunneling .Molecular Structure Analysis
The molecular formula of this compound is C8H5FO . It has an average mass of 136.123 Da and a monoisotopic mass of 136.032440 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 136.13 . It is stored in a dark place at room temperature . The compound is in liquid form .科学的研究の応用
Fluorometric Analysis of Amino Acids
7-Fluorobenzofuran derivatives, such as 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, have been applied as precolumn fluorescent labeling reagents in high-performance liquid chromatography (HPLC) for the sensitive detection of amino acids. This method allows for the quantification of amino acids, including proline and hydroxyproline, at picomolar levels, highlighting its utility in biochemical analysis and research (Watanabe & Imai, 1981).
Chemical Synthesis and Regioselectivity Studies
Research into the regioselectivity of fluorination reactions involving dibenzofuran and related compounds has provided insights into the effects of reagent structure and reaction conditions. This work is significant for the synthesis of fluorinated organic compounds, offering valuable information for the development of new pharmaceuticals and materials (Zupan, Iskra, & Stavber, 1996).
Development of Antimicrobial Agents
Fluoro-substituted benzothiazoles, including those derived from this compound, have demonstrated promising antimicrobial properties. The synthesis of new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, shows significant antimicrobial activity, indicating the potential of fluoro-substituted compounds in addressing drug resistance (Janakiramudu et al., 2017).
Antitumor Activities of Fluorinated Compounds
Studies on fluorinated 2-(4-aminophenyl)benzothiazoles have revealed their potent cytotoxicity against certain human cancer cell lines, while being inactive against others. This specificity highlights the potential of fluorinated derivatives in the development of targeted cancer therapies (Hutchinson et al., 2001).
Phototoxicity and Photophysics of Fluorinated Quinolones
The photochemistry of fluorinated 7-amino-4-quinolone-3-carboxylic acids, which are used as antibacterials, has been explored to understand their phototoxic effects. This research contributes to the safer design of fluoroquinolone-based drugs by elucidating the mechanisms behind their phototoxicity (Fasani et al., 1999).
Safety and Hazards
作用機序
Target of Action
7-Fluorobenzofuran, like other benzofuran derivatives, is known to interact with a variety of biological targets. These compounds have been shown to exhibit a wide range of biological activities, including anti-Alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antiHIV, anti-TB, antifungal, and other activities
Mode of Action
Benzofuran derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The fluorine atom in this compound may enhance its interaction with its targets, influencing its mode of action .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a fluorine atom may influence these properties, potentially enhancing the compound’s bioavailability .
Result of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting that they likely induce a variety of molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
特性
IUPAC Name |
7-fluoro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCSQSMSSNPKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569311 | |
| Record name | 7-Fluoro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24410-61-5 | |
| Record name | 7-Fluoro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of the fluorine atom on the benzofuran core influence the liquid crystal properties?
A1: The research [] demonstrates that the position of the fluorine atom significantly impacts the liquid crystal properties. Specifically, when comparing 6-ethoxy-7-fluorobenzofuran and 5-ethoxy-6,7-difluorobenzofuran based compounds, the latter exhibited a higher clearing point and a wider SmA phase range. This difference is attributed to the influence of fluorine positioning on the aspect ratio of the molecules. Density functional theory calculations revealed that the 6-ethoxy-7-fluorobenzofuran-based compound had a smaller aspect ratio, leading to a reduced mesophase stability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

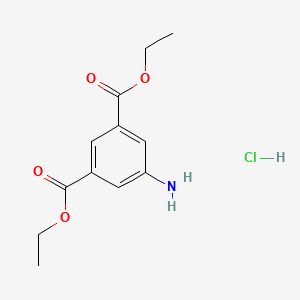



![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)
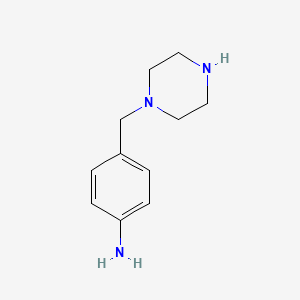


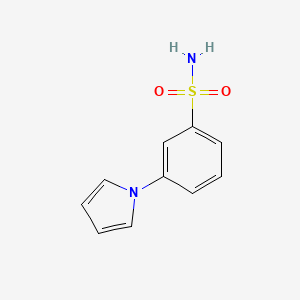


![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)
